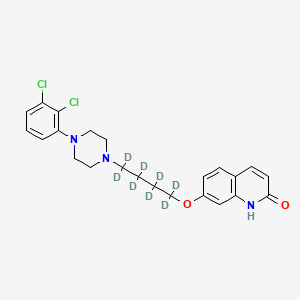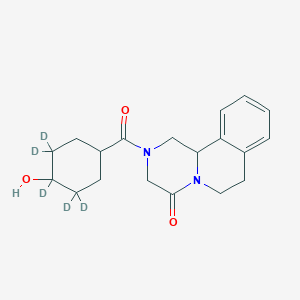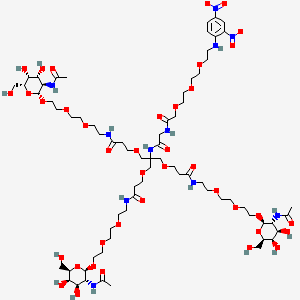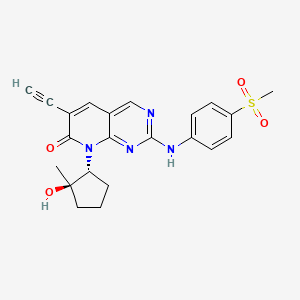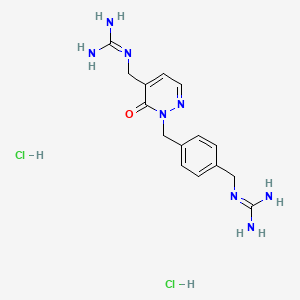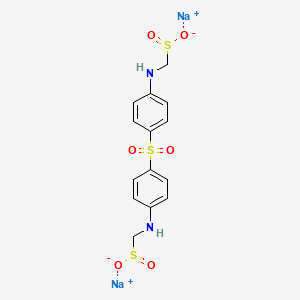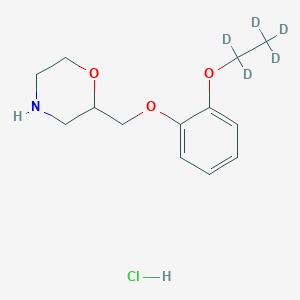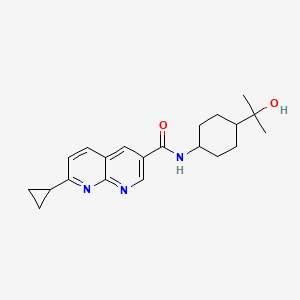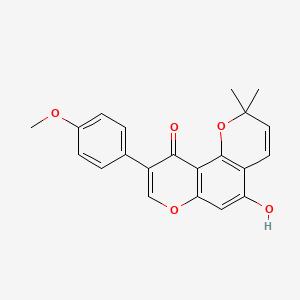
Nrf2/HO-1 activator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nrf2/HO-1 activator 1 is a compound known for its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn induces the expression of heme oxygenase-1 (HO-1). This activation plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. The compound has shown potential in neuroprotection and antioxidative activities, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2/HO-1 activator 1 typically involves multi-step organic synthesis. The specific synthetic routes and reaction conditions can vary, but generally include the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to industrial safety and environmental regulations .
化学反应分析
Types of Reactions
Nrf2/HO-1 activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, which are crucial for its activation of the Nrf2 pathway.
Reduction: Reduction reactions may also be involved in its metabolic pathways.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the activator .
科学研究应用
Nrf2/HO-1 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study oxidative stress and antioxidant mechanisms.
Biology: Investigated for its role in cellular defense mechanisms and its potential to modulate gene expression.
作用机制
Nrf2/HO-1 activator 1 exerts its effects by activating the Nrf2 signaling pathway. Under oxidative stress or other pathological stimuli, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of various cytoprotective genes, including HO-1. HO-1 then catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron, which collectively contribute to its antioxidant and anti-inflammatory effects .
相似化合物的比较
Nrf2/HO-1 activator 1 can be compared with other similar compounds that activate the Nrf2 pathway, such as:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables, known for its potent Nrf2 activation properties.
This compound is unique in its specific structure and potency, making it a valuable tool in research focused on oxidative stress and neuroprotection.
属性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
5-hydroxy-9-(4-methoxyphenyl)-2,2-dimethylpyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(22)10-17-18(20(14)26-21)19(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 |
InChI 键 |
VSEYTLWGWLRKQD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



